MK-8245

説明

MK-8245 is a potent, liver-targeting inhibitor of stearoyl-CoA desaturase (SCD) with IC50 of 1 nM for human SCD1 and 3 nM for both rat SCD1 and mouse SCD1 . It has anti-diabetic and anti-dyslipidemic efficacy .

Molecular Structure Analysis

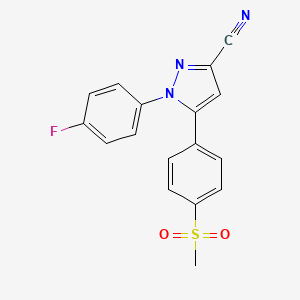

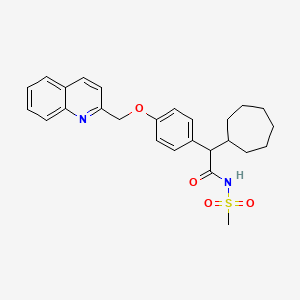

The molecular formula of MK-8245 is C17H16BrFN6O4 . It contains a tetrazole acetic acid moiety, which is the key molecule for OATPs recognition and liver-targeting .Physical And Chemical Properties Analysis

MK-8245 has a molecular weight of 467.255 g/mol . It is a solid substance . The exact physical properties such as melting point, boiling point, and solubility are not specified in the available literature.科学的研究の応用

Type 2 Diabetes Management

MK-8245 has been studied for its potential in managing Type 2 Diabetes. It has been evaluated for safety, tolerability, and glucose-lowering effects in clinical trials . The hypothesis suggests that multiple doses of MK-8245 are safe and well-tolerated, which could allow for continued clinical investigation.

Synthesis and Chemical Development

The compound has been the subject of research in the field of organic synthesis, with a focus on developing practical, kilogram-scale, chromatography-free synthesis methods . This includes efficient addition-elimination reactions and iodine-mediated oxidations, which are crucial for large-scale production.

Metabolic Disease Treatment

MK-8245 acts as a potent and liver-selective inhibitor of stearoyl-CoA desaturase (SCD), which is a therapeutic target for treating metabolic diseases such as dyslipidemia and obesity . Its inhibition of SCD1 shows potency in both enzyme and hepatocyte assays, indicating its potential effectiveness.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of MK-8245 have been thoroughly investigated to understand its behavior within the body, including absorption, distribution, metabolism, and excretion . This information is vital for determining appropriate dosages and predicting patient responses.

Drug Delivery and Targeting

Research has also explored the liver-targeting characteristics of MK-8245, utilizing organic anion transporting polypeptides (OATPs) to achieve tissue-specific distribution . This specificity could enhance the drug’s efficacy while minimizing side effects.

Safety and Tolerability Studies

MK-8245 has undergone safety and tolerability studies to assess its potential adverse effects. Clinical trials have monitored participants for clinical and laboratory adverse events over the course of treatment . These studies are essential for ensuring patient safety.

Obesity and Dyslipidemia

As an SCD1 inhibitor, MK-8245 has shown promise in addressing obesity and dyslipidemia, conditions often associated with Type 2 Diabetes and metabolic syndrome . By targeting the enzymes involved in lipid synthesis, it may help in reducing body weight and improving lipid profiles.

Chemical Process Optimization

The development of MK-8245 has included the optimization of chemical processes to ensure safe, scalable, and environmentally friendly production. This includes the development of tetrazole formation protocols and the elimination of the need for chromatography in synthesis .

作用機序

Target of Action

MK-8245 is a potent, liver-targeted inhibitor of stearoyl-CoA desaturase (SCD) with IC50 values of 1 nM for human SCD1 and 3 nM for both rat SCD1 and mouse SCD1 . SCD1 is a key enzyme involved in the biosynthesis of monounsaturated fatty acids, which are critical components of triglycerides and phospholipids. By inhibiting SCD1, MK-8245 can potentially modulate lipid metabolism, making it a therapeutic target for the treatment of type II diabetes, dyslipidemia, obesity, and metabolic diseases .

Mode of Action

MK-8245 interacts with SCD1, inhibiting its activity and thereby reducing the synthesis of monounsaturated fatty acids. This leads to a decrease in triglyceride synthesis and secretion, and an increase in fatty acid oxidation . The compound’s liver-targeted tissue distribution profile is a result of substrate recognition by organic anion transporter proteins (OATPs) .

Biochemical Pathways

The primary biochemical pathway affected by MK-8245 is lipid metabolism. By inhibiting SCD1, MK-8245 reduces the conversion of saturated fatty acids to monounsaturated fatty acids, leading to changes in lipid composition and metabolism. This can have downstream effects on processes such as insulin signaling, glucose metabolism, and inflammation .

Pharmacokinetics

, it has been developed as a liver-targeted SCD inhibitor, suggesting it may have favorable bioavailability in the liver. Clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of MK-8245 .

Result of Action

The molecular and cellular effects of MK-8245’s action primarily involve changes in lipid metabolism. By inhibiting SCD1, MK-8245 can reduce triglyceride synthesis and increase fatty acid oxidation . This can lead to improvements in insulin sensitivity and glucose metabolism, making MK-8245 potentially beneficial for treating metabolic diseases .

Action Environment

The action, efficacy, and stability of MK-8245 can be influenced by various environmental factors. For instance, the presence of OATPs in the liver can affect the tissue distribution of MK-8245 . Additionally, factors such as diet, lifestyle, and co-existing medical conditions can potentially influence the compound’s action and efficacy.

Safety and Hazards

特性

IUPAC Name |

2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFN6O4/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27/h1-2,7-8,11H,3-6,9H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEAABFSXKCSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145625 | |

| Record name | MK-8245 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MK-8245 | |

CAS RN |

1030612-90-8 | |

| Record name | MK-8245 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030612908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-8245 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-8245 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-8245 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537E7QE8LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663470.png)

![5-[[5-Fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide](/img/structure/B1663476.png)